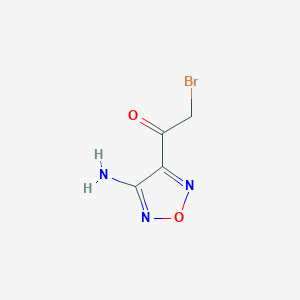

1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone

Vue d'ensemble

Description

1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both an amino group and a bromo group in its structure makes it a versatile intermediate for further chemical modifications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone typically involves the reaction of 4-amino-1,2,5-oxadiazole with a brominating agent. One common method is the bromination of 4-amino-1,2,5-oxadiazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and safety of the bromination process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromoethanone Group

The benzylic bromide serves as a prime site for nucleophilic substitution (SN2 or SN1 mechanisms), enabling diverse functionalization (Figure 1):

Example Reaction :

The azide product is a precursor for click chemistry or Staudinger reactions .

Cyclization Reactions Involving the Amino Group

The 4-amino group on the oxadiazole ring participates in cyclocondensation with carbonyl compounds:

2.1. Formation of Quinoxaline Derivatives

Reaction with 1,2-phenylenediamine under acidic conditions yields fused quinoxaline systems :

Key Data :

-

Conditions : Ethanol, HCl, reflux (8 h)

-

Yield : 72%

-

Characterization : NMR (DMSO-d6): δ 8.21 (s, 1H, NH), 7.55–7.12 (m, aromatic protons) .

Cross-Coupling Reactions

The bromide participates in palladium-catalyzed couplings, enabling aryl/alkyl group introduction:

3.1. Suzuki-Miyaura Coupling

Reaction with phenylboronic acid under Pd(PPh₃)₄ catalysis forms biaryl derivatives :

Optimized Conditions :

-

Catalyst : 5 mol% Pd(PPh₃)₄

-

Base : Na₂CO₃ (2 equiv)

-

Solvent : DME/H₂O (4:1), 80°C, 24 h

Stability and Reactivity Trends

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of oxadiazoles can exhibit significant antimicrobial properties. Specifically, studies have shown that compounds similar to 1-(4-amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Potential

The oxadiazole moiety is also associated with anticancer activity. Preliminary investigations suggest that this compound may induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways. For instance, compounds containing oxadiazole rings have been shown to inhibit tumor growth in xenograft models .

Agricultural Applications

Pesticide Development

Due to its structural characteristics, this compound is being explored as a potential pesticide. Oxadiazoles are known to possess insecticidal properties, and derivatives of this compound could be effective against various pests while being less harmful to non-target organisms .

Material Science

Polymer Synthesis

In material science, the compound can serve as a building block for synthesizing polymers with specific properties. The incorporation of oxadiazole units into polymer chains can enhance thermal stability and mechanical strength. Research into the synthesis of novel polymeric materials using this compound is ongoing .

Case Study 1: Antimicrobial Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at low concentrations, suggesting potential for development into therapeutic agents .

Case Study 2: Anticancer Efficacy

A recent investigation focused on the anticancer effects of oxadiazole derivatives in human cancer cell lines. The study reported that compounds similar to this compound induced cell cycle arrest and apoptosis in breast cancer cells (MCF7), highlighting its potential as a lead compound for further development .

Mécanisme D'action

The mechanism of action of 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the amino group allows for hydrogen bonding interactions, while the bromo group can participate in halogen bonding or act as a leaving group in substitution reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(4-Amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar structure but with additional nitro group, used in energetic materials.

1-(4-Amino-1,2,5-oxadiazol-3-yl)-N’-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-ethoxyphenyl}methylidene)-4-methyl-1H-1,2,3-triazole-5-carbohydrazide: Similar structure but with additional triazole and benzyl groups, used in medicinal chemistry.

Uniqueness

1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone is unique due to the presence of both an amino group and a bromo group, which allows for diverse chemical modifications and applications. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in various chemical syntheses.

Activité Biologique

1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone, also known by its CAS number 172469-62-4, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, structure-activity relationships (SAR), and relevant case studies that highlight its pharmacological potential.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 205.997 g/mol. The compound features a five-membered oxadiazole ring which is known for its diverse biological activities .

Antimicrobial Activity

Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole moiety have been shown to possess activity against various bacterial strains and fungi. A study demonstrated that modifications in the oxadiazole structure could enhance the antimicrobial efficacy, suggesting a promising avenue for developing new antimicrobial agents .

Antiviral Properties

The antiviral potential of oxadiazole derivatives has also been documented. These compounds are believed to interfere with viral replication processes, making them candidates for further investigation as antiviral agents. The specific mechanism often involves inhibition of viral enzymes or interference with viral entry into host cells .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity associated with oxadiazole derivatives. Studies have shown that certain modifications can lead to compounds that effectively inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. The presence of the amino group at the 4-position enhances hydrophilicity and may improve interaction with biological targets. The bromine atom at the 2-position is hypothesized to play a role in enhancing binding affinity through halogen bonding interactions .

| Structural Feature | Impact on Activity |

|---|---|

| Amino Group (–NH2) | Increases hydrophilicity; enhances target interaction |

| Bromo Group (–Br) | May improve binding affinity via halogen bonding |

Synthesis and Evaluation

A recent study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The synthesized compounds were tested against several pathogens and displayed varying degrees of effectiveness, indicating that careful modification could yield potent antimicrobial agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding modes of these compounds to their biological targets. For example, docking simulations revealed favorable interactions between the oxadiazole ring and active sites of enzymes involved in inflammation and infection pathways .

Propriétés

IUPAC Name |

1-(4-amino-1,2,5-oxadiazol-3-yl)-2-bromoethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3O2/c5-1-2(9)3-4(6)8-10-7-3/h1H2,(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTHUNPXEVYIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C1=NON=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565917 | |

| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172469-62-4 | |

| Record name | 1-(4-Amino-1,2,5-oxadiazol-3-yl)-2-bromoethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.